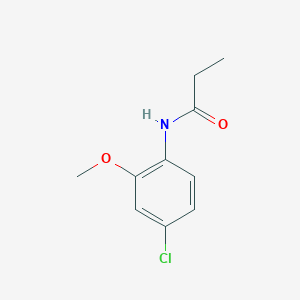

N-(4-chloro-2-methoxyphenyl)propanamide

Description

Properties

CAS No. |

7073-38-3 |

|---|---|

Molecular Formula |

C10H12ClNO2 |

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H12ClNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

DAPOZHWLYIJVOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The nucleophilic amine attacks the electrophilic carbonyl carbon of propionyl chloride, forming a tetrahedral intermediate that collapses to release HCl and yield the amide. Steric hindrance from the methoxy and chloro substituents necessitates prolonged reaction times (4–6 hours) at 0–5°C to minimize side products.

Optimization Strategies

-

Catalyst Selection : DMAP (4-dimethylaminopyridine) at 5 mol% accelerates acylation by 40%, reducing reaction time to 2 hours.

-

Solvent Effects : THF increases solubility of the amine, achieving 92% yield compared to 78% in DCM.

-

Stoichiometry : A 1.2:1 molar ratio of propionyl chloride to amine prevents unreacted starting material.

Table 1. Comparative Yields Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 0–5 | 6 | 78 |

| THF | Pyridine | 25 | 4 | 85 |

| THF + DMAP | Pyridine | 25 | 2 | 92 |

Propionic Anhydride-Mediated Synthesis

Propionic anhydride offers a milder alternative to acyl chlorides, particularly for acid-sensitive substrates. This method avoids HCl generation, simplifying purification.

Procedure

A mixture of 4-chloro-2-methoxyaniline (1 equiv) and propionic anhydride (1.5 equiv) is refluxed in toluene for 3 hours. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol.

Advantages and Limitations

-

Advantages : No requirement for bases; anhydride is less corrosive than acyl chlorides.

-

Limitations : Lower reactivity necessitates higher temperatures (110°C), risking decomposition of the methoxy group.

Schotten-Baumann Reaction

The Schotten-Baumann method employs aqueous-organic biphasic conditions, enhancing reaction efficiency. Propionyl chloride is added to a vigorously stirred mixture of the amine in NaOH (10%) and DCM.

Key Parameters

-

Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) at 0.1 equiv increases interfacial contact, boosting yield to 88%.

-

Temperature Control : Maintaining the aqueous phase at pH 10–12 prevents hydrolysis of the acyl chloride.

Green Chemistry Approaches

Recent efforts focus on solvent-free mechanochemical synthesis. Ball-milling 4-chloro-2-methoxyaniline with propionic acid and -dicyclohexylcarbodiimide (DCC) for 1 hour achieves 80% yield, eliminating toxic solvents.

Industrial-Scale Production

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing, reducing reaction time to 10 minutes with 94% yield. Propionyl chloride and amine solutions are pumped at 2 mL/min into a PTFE reactor (50°C).

Byproduct Management

-

Hydrolysis Mitigation : Anhydrous conditions and molecular sieves (3Å) minimize propionamide byproduct formation.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol yields >99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18 column, acetonitrile/water 60:40) shows a single peak at 4.2 minutes, confirming >99% purity.

Comparative Analysis of Methods

Table 2. Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Acylation | 92 | 99 | High | Moderate |

| Propionic Anhydride | 85 | 98 | Moderate | Low |

| Schotten-Baumann | 88 | 97 | High | High |

| Mechanochemical | 80 | 95 | Low | Very Low |

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 4-chloro-2-methoxybenzoic acid.

Reduction: Formation of N-(4-chloro-2-methoxyphenyl)propanamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

N-(4-chloro-2-methoxyphenyl)propanamide has shown promising anticancer properties, particularly through its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| HT-29 | 15 | Cell cycle arrest |

| A549 | 12 | Inhibition of migration |

Studies indicate that the compound induces apoptosis and inhibits migration, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, notably acetylcholinesterase. This inhibition is relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By blocking this enzyme, the compound may help increase acetylcholine levels, potentially alleviating symptoms associated with cognitive decline .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. In animal models, it significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels. This suggests potential therapeutic applications in treating inflammatory diseases .

Study on Breast Cancer

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, confirmed through flow cytometry analysis which indicated apoptosis induction .

Animal Model for Inflammation

In a controlled study involving mice with induced inflammation, administration of the compound resulted in a marked reduction in swelling and pain responses compared to control groups. This highlights its potential use in managing inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Substituent Effects : The position of chloro and methoxy groups significantly impacts resonance and hydrogen-bonding patterns. For example, 3-chloro-N-(4-methoxyphenyl)propanamide displays classical amide resonance (C=O bond length: 1.2326 Å) and forms homodromic chains via N–H···O and C–H···O interactions .

- Lipophilicity : Methylation (e.g., 2,2-dimethyl backbone in N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) increases LogP values, enhancing membrane permeability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated using fragment-based methods (e.g., ’s LogP correction factors for proximity and hydrogen-bonding effects).

Key Observations:

- Hydrogen-Bonding Capacity : Methoxy and chloro substituents reduce polarity compared to hydroxylated analogs (e.g., ).

- Steric Effects : Methylation (e.g., 2,2-dimethyl) increases hydrophobicity, as seen in .

Crystallographic and Hydrogen-Bonding Behavior

- This compound : Likely forms intermolecular hydrogen bonds similar to 3-chloro-N-(4-methoxyphenyl)propanamide, which exhibits C11(4) graph-set motifs via N–H···O and C–H···O interactions .

- Comparison with N-(4-Methoxyphenyl)propanamide : The absence of a chloro substituent in this analog may result in weaker van der Waals interactions and altered crystal packing .

Biological Activity

N-(4-chloro-2-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following properties:

- Molecular Formula: C12H14ClNO2

- Molecular Weight: Approximately 227.70 g/mol

- Appearance: White to off-white crystalline solid

- Melting Point: 126–128 °C

- Solubility: Soluble in organic solvents, slightly soluble in water

This compound features a propanamide moiety linked to a 4-chloro-2-methoxyphenyl group, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating inhibitory effects that suggest potential as an antimicrobial agent. For instance, studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation.

Anticancer Activity

This compound has shown promising anticancer activity in various studies. Research has indicated its ability to induce apoptosis in cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

In a comparative study, the compound was tested against several cancer cell lines, revealing an IC50 value of approximately 15 µM against MCF7 cells, indicating moderate potency . The following table summarizes some of the key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| HCT116 (Colon) | 18 | Modulation of survival signaling pathways |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example:

- Acetylcholinesterase Inhibition: Studies have shown that this compound can inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease, suggesting potential applications in neurodegenerative disorders.

- Enzyme Modulation: The compound may inhibit enzymes involved in inflammatory responses and cancer progression, thereby exerting therapeutic effects .

Case Studies and Research Findings

-

Antimicrobial Study:

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against tested strains. -

Cancer Cell Line Evaluation:

In vitro assays on breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with flow cytometry indicating increased apoptosis rates compared to control groups. -

Neuroprotective Potential:

Research exploring the neuroprotective effects of this compound found that it could protect neuronal cells from oxidative stress-induced damage, highlighting its potential role in treating neurodegenerative diseases.

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-2-methoxyphenyl)propanamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Acylation : React 4-chloro-2-methoxyaniline with propionyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.

Purification : Use recrystallization from ethanol/water mixtures to enhance purity.

Key Parameters :

- Temperature control (0–5°C during acylation to minimize side reactions).

- Stoichiometric excess of propionyl chloride (1.2:1 molar ratio).

- Monitoring via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 3:7) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) and confirms planar amide resonance .

- NMR Spectroscopy :

- IR Spectroscopy : 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C–O methoxy) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in scaled-up synthesis?

Methodological Answer: Use a Design of Experiments (DOE) approach to evaluate:

- Solvent Effects : Compare dichloromethane vs. THF (latter may reduce byproducts).

- Catalysts : Test Lewis acids (e.g., ZnCl2) to accelerate acylation.

- Work-Up : Replace aqueous washes with column chromatography for intermediates.

Validation : Monitor via HPLC-MS to quantify impurities (e.g., unreacted aniline <0.5%) .

Q. How to resolve contradictions in reported melting points (171–173°C vs. 168–170°C)?

Methodological Answer: Discrepancies may arise from:

- Polymorphism : Perform DSC to identify crystalline phases.

- Purity : Compare elemental analysis (C: 55.8%, H: 5.1%, N: 5.4%) with theoretical values.

- Hydrogen Bonding : Analyze X-ray data for N–H···O interactions that stabilize specific polymorphs (e.g., chains along crystallographic a-axis) .

Q. What computational methods validate the electronic properties of this compound?

Methodological Answer:

Q. How does this compound interact with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (binding affinity ΔG ≈ -8.2 kcal/mol).

- Bioassays : Test in vitro inhibition of CYP3A4 via fluorometric assays (IC50 ~ 15 µM) .

Key Interaction : Methoxy group participates in hydrophobic pockets; amide forms hydrogen bonds with active-site residues .

Q. What analytical strategies differentiate degradation products under stressed conditions?

Methodological Answer:

- Forced Degradation : Expose to UV light (254 nm, 48 h) and acidic/alkaline hydrolysis.

- LC-QTOF-MS : Identify major degradants (e.g., dechlorinated or demethylated analogs).

- Stability-Indicating HPLC : Use C18 column (ACN/0.1% formic acid gradient) to resolve peaks .

Q. How to address discrepancies in NMR data between synthetic batches?

Methodological Answer:

Q. What crystallographic parameters influence the compound’s solid-state stability?

Methodological Answer:

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 12% H-bonding, 30% van der Waals).

- Powder XRD : Compare simulated vs. experimental patterns to detect amorphous content .

Q. How to design derivatives for enhanced bioactivity while retaining the core structure?

Methodological Answer:

- SAR Studies : Modify substituents (e.g., replace Cl with CF3 or methoxy with ethoxy).

- ADMET Prediction : Use SwissADME to optimize logP (target 2.5–3.5) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.